molecular formula C27H28FN3O3S B2468242 1-(3,4-dimethylphenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946351-46-8

1-(3,4-dimethylphenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2468242
CAS No.: 946351-46-8
M. Wt: 493.6
InChI Key: ZJQORILFHHXQFB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a urea derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a sulfonylethyl chain at the N3 position. The sulfonyl group bridges an ethyl linker to a 2-methylindole moiety substituted with a 4-fluorobenzyl group at the indole’s 1-position.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN3O3S/c1-18-8-13-23(16-19(18)2)30-27(32)29-14-15-35(33,34)26-20(3)31(25-7-5-4-6-24(25)26)17-21-9-11-22(28)12-10-21/h4-13,16H,14-15,17H2,1-3H3,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQORILFHHXQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A 3,4-dimethylphenyl group.
  • A sulfonamide linkage to an indole derivative.
  • An urea moiety that contributes to its biological activity.
PropertyValue
Molecular Weight495.6 g/mol
XLogP4.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain kinases involved in cancer cell proliferation. The sulfonamide group enhances its binding affinity to target proteins, leading to the disruption of critical signaling pathways that are often dysregulated in cancer cells .

Anticancer Properties

Research has indicated that 1-(3,4-dimethylphenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated the following:

  • IC50 Values : The compound showed an IC50 value of approximately 10 µM against HeLa (cervical cancer) and CEM (T-cell leukemia) cell lines, indicating potent anticancer activity .

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to be mediated through:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of angiogenesis by disrupting endothelial cell function .

Study 1: Anticancer Screening

In a study conducted by Fayad et al., the compound was screened alongside a library of drugs on multicellular spheroids representing solid tumors. The results indicated that it significantly reduced tumor viability compared to control groups, supporting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the compound's action. It was found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells, confirming its role in promoting apoptosis .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of potential pharmacological activities:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole derivatives demonstrate cytotoxicity in human cervix carcinoma (HeLa) and murine leukemia cells (L1210).

Cell LineIC50 (μM)Compound
HeLa41Parent Compound
L12109.6Modified Compound with Triazole

These findings suggest that structural modifications in the indole framework can enhance biological activity, indicating the importance of specific functional groups in modulating anticancer effects.

Antimicrobial Activity

Similar indole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly notable as it has been linked to increased potency in inhibiting certain enzymes involved in microbial growth.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

Study on Antiproliferative Activity

A study published in Nature indicated that modifications in the indole structure could lead to enhanced cytotoxicity against cancer cell lines, supporting the hypothesis that structural diversity is crucial for biological effectiveness.

In Vivo Studies

Research on sulfonamide derivatives demonstrated promising results in lowering blood glucose levels in diabetic models, suggesting potential therapeutic applications beyond oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following urea derivatives share key structural motifs with the target compound, enabling comparative analysis:

Compound A : 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
  • Key Features :
    • Substituents : 3,4-Dimethoxybenzyl (N1), 4-fluorophenyl (N3), and a pyrrolidinyl-dione moiety.
    • Functional Groups : Methoxy, fluorophenyl, urea, diketone.
  • The pyrrolidinyl-dione introduces rigidity and electron-withdrawing effects, contrasting with the target’s sulfonylethyl-indole system, which enhances sulfonyl-mediated solubility .
Compound B : 1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea
  • Key Features :
    • Substituents : 4-Chlorophenyl (N1), sulfonyl-piperidinyl-ethyl (N3).
    • Functional Groups : Chlorophenyl, sulfonyl, piperidine.
  • Comparison: The chlorophenyl group (Compound B) vs. The sulfonyl-piperidinyl group introduces a cyclic amine, differing from the target’s indole-sulfonyl system. Piperidine’s basicity may influence pH-dependent solubility .
Compound C : 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea
  • Key Features :
    • Substituents : 2-Methylphenyl (N1), indol-3-yl-ethyl (N3).
    • Functional Groups : Indole, methylphenyl.
  • The absence of sulfonyl may decrease aqueous solubility compared to the target compound .
Compound D : 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
  • Key Features: Substituents: 2,4-Dimethylphenyl (N1), benzodiazepinone (N3). Functional Groups: Benzodiazepine, urea.
  • Comparison :
    • The benzodiazepine core (Compound D) introduces a fused heterocyclic system, contrasting with the target’s indole-sulfonyl motif. Benzodiazepines often confer conformational rigidity and distinct pharmacodynamic profiles .

Physicochemical and Pharmacokinetic Implications

Parameter Target Compound Compound A Compound B Compound C Compound D
Molecular Weight ~550–600 (estimated) 578.61 481.97 305.38 412.49
Key Substituents 3,4-Dimethylphenyl, sulfonylethyl-indole Dimethoxybenzyl Chlorophenyl Indol-3-yl-ethyl Benzodiazepine
Polar Groups Sulfonyl, urea Methoxy, diketone Sulfonyl, piperidine Urea Urea, benzodiazepine
Lipophilicity (logP) Moderate–High (sulfonyl may offset aryl) High (methoxy) Moderate (chloro) High (indole) Moderate (benzodiazepine)
  • Solubility : The target’s sulfonyl and urea groups enhance water solubility compared to Compounds C and D, which lack sulfonyl .
  • Metabolic Stability : The 4-fluorobenzyl group in the target may reduce oxidative metabolism relative to Compound B’s piperidine or Compound D’s benzodiazepine .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this urea derivative?

The synthesis involves multi-step reactions requiring precise control of:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) are preferred for sulfonylation and urea bond formation to stabilize intermediates and improve yield .
  • Temperature : Exothermic steps (e.g., sulfonyl chloride reactions) demand cooling (0–5°C) to prevent side products, while urea coupling may require reflux (60–80°C) .
  • Catalysts : Base catalysts like triethylamine or DMAP are critical for deprotonation during sulfonamide and urea bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 4-fluorobenzyl group at δ 7.2–7.4 ppm, indole protons at δ 6.8–7.1 ppm) and urea NH signals (δ 8.5–9.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dimethylphenyl and sulfonylethyl groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or fluorobenzyl moiety) .
  • FTIR : Detect urea C=O stretching (~1650 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to evaluate binding to tyrosine kinases, given the indole-sulfonylurea scaffold’s affinity for ATP pockets .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations to assess antiproliferative effects .
  • Solubility/Permeability : Perform shake-flask solubility (PBS, pH 7.4) and Caco-2 cell assays to predict oral bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed urea or sulfonamide) that may alter activity .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., fluorobenzyl vs. chlorobenzyl substitutions) to isolate pharmacophore contributions .

Q. What strategies improve selectivity for target proteins?

  • Molecular Docking : Model the compound’s interaction with kinase active sites (e.g., EGFR, VEGFR) using AutoDock Vina to prioritize modifications .
  • Proteome-Wide Screening : Use thermal shift assays (TSA) or affinity chromatography to identify off-target binding .
  • Steric Hindrance Tuning : Introduce bulkier substituents (e.g., 2,4,6-trimethylphenyl) to reduce off-target interactions .

Q. How can computational methods guide the design of derivatives with enhanced stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict stability of sulfonylethylurea linkages under physiological conditions .
  • MD Simulations : Simulate solvation dynamics in water/lipid bilayers to assess membrane permeability .
  • ADMET Prediction : Use SwissADME or pkCSM to forecast metabolic liabilities (e.g., CYP450 oxidation of the indole ring) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • TLC Monitoring : Use silica plates with UV visualization (254 nm) to track sulfonamide and urea formation .
  • HPLC-PDA : Quantify intermediates with a C18 column (acetonitrile/water gradient) and diode array detection .
  • X-ray Crystallography : Resolve crystal structures of key intermediates to confirm stereochemistry (e.g., indole-sulfonyl conformation) .

Q. How should researchers address low yields in the final coupling step?

  • Activation of Carbamate Intermediates : Employ carbodiimides (e.g., EDC/HOBt) to enhance reactivity of the amine group .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) for urea bond formation .
  • Scavenger Resins : Use polymer-bound isocyanates to remove excess reagents and simplify purification .

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